6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
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Overview
Description
6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a carboxylic acid group at the 3-position and a methyl group at the 6-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Mechanism of Action
Target of Action
The primary targets of 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in cell growth, survival, and angiogenesis .
Mode of Action
This compound interacts with its targets by inhibiting their activities . This inhibition results in a disruption of the signaling pathways that these kinases are involved in, leading to changes in cellular processes such as cell proliferation and angiogenesis .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by this compound affects several biochemical pathways. These include pathways involved in cell growth and survival, as well as angiogenesis . The downstream effects of this inhibition can lead to a decrease in cell proliferation and a reduction in the formation of new blood vessels .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by factors such as its solubility and stability .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of cell growth and the induction of apoptosis . For example, the compound has been shown to inhibit the growth of A549 cells in a dose-dependent manner and to induce late apoptosis of these cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the reaction medium can affect the rate of the Dimroth rearrangement, a reaction that is relevant to the synthesis of triazole compounds . Additionally, the presence of electron-withdrawing groups can facilitate the opening of the ring structure of the compound .
Biochemical Analysis
Biochemical Properties
Triazole compounds, which share a similar structure, are known to bind readily in biological systems with a variety of enzymes and receptors .
Cellular Effects
Related triazolo[4,3-a]pyrazine derivatives have shown inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .
Molecular Mechanism
Related triazolo[4,3-a]pyrazine derivatives have been found to bind to c-Met and VEGFR-2 proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methylpyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a suitable reagent, such as triethyl orthoformate, to induce cyclization and form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated triazole or pyridine rings.
Substitution: Ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound in drug discovery and development.
Industry: Utilized in the development of agrochemicals and functional materials.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid: Similar structure but with a pyrazine ring instead of a pyridine ring.
6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid: Contains a pyrimidine ring instead of a pyridine ring.
6-Methyl-[1,2,4]triazolo[4,3-a]benzene-3-carboxylic acid: Features a benzene ring instead of a pyridine ring.
Uniqueness
6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Its combination of a triazole and pyridine ring with a carboxylic acid group makes it a versatile scaffold for drug design and synthesis .
Properties
IUPAC Name |
6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-6-9-10-7(8(12)13)11(6)4-5/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRUPXWFKLFYTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NN=C2C(=O)O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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